tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate
Description
tert-Butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Properties
CAS No. |
2757961-78-5 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 2-ethyl-4-oxopyrrolidine-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
tert-Butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, tert-butyl esters are known to inhibit enzymes like calmodulin and methionine aminopeptidase .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl alcohol: A simple tertiary alcohol used as a solvent and in organic synthesis.
Uniqueness
tert-Butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring with a tert-butyl ester group, which imparts distinct reactivity and stability. This makes it a valuable compound in various synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
